N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-6-7-12(13(18)8-11)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZWOEDBFDQUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .
Comparison with Similar Compounds
Substituent Effects on Activity
- Chlorine vs. Methyl/Fluorine : Replacement of 2,4-dichlorophenyl with 2,4-dimethylphenyl () or 4-fluorophenyl () reduces electron-withdrawing effects, altering target selectivity. For example, the dimethylphenyl analog inhibits Hec1/Nek2 in cancer cells, while dichlorophenyl derivatives are prevalent in antifungal agents (e.g., VNI analogs in ).
Physicochemical Properties
- Solubility and Bioavailability: The fluorophenyl analog () and dioxothiazolidinylidene derivative () exhibit DMSO/ethanol solubility, critical for in vitro assays. In contrast, high LogP values (e.g., 5.24 for ) suggest lipophilicity, impacting membrane permeability.
- Thermal Stability : Melting points range from 162°C () to higher values for crystalline salts, influencing formulation strategies.
Biological Activity
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H12Cl2N2OS
- Molecular Weight : 363.26 g/mol
- CAS Number : 910443-05-9
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antitumor Activity : The compound exhibits potent cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the thiazole moiety is crucial for its anticancer properties. For instance, modifications to the phenyl ring significantly influence its efficacy against breast cancer cells, particularly in inhibiting the growth of SK-BR-3 cells (IC50 values reported below 1 µg/mL) .
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds demonstrate substantial antibacterial activity. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like norfloxacin .
- Anticonvulsant Properties : Some thiazole derivatives have been evaluated for their anticonvulsant activities. While specific data on this compound is limited, related compounds have demonstrated significant efficacy in reducing seizure activity in animal models .
Table 1: Summary of Biological Activities
Research Highlights
- Antitumor Studies : A study evaluated the effects of thiazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited strong anti-proliferative effects, particularly targeting EGFR and HER-2 pathways .
- Antimicrobial Evaluations : In a comparative study of thiazole-based compounds against various bacterial strains, this compound was noted for its ability to inhibit bacterial growth effectively .
- Mechanistic Studies : Molecular dynamics simulations have been utilized to understand the binding interactions between this compound and target proteins involved in cancer proliferation. These studies suggest that hydrophobic interactions play a significant role in its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
